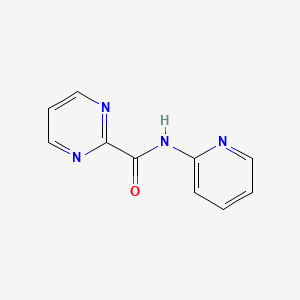

N-(pyridin-2-yl)pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(pyridin-2-yl)pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound contains both pyridine and pyrimidine rings, which are known for their presence in various bioactive molecules. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-yl)pyrimidine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents into the pyridine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyridine or pyrimidine compounds.

Scientific Research Applications

N-(pyridin-2-yl)pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: It serves as a valuable building block for the synthesis of complex heterocyclic compounds.

Biology: This compound is used in the study of biological processes and as a probe for investigating enzyme functions.

Industry: It is employed in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis . This inhibition can lead to reduced collagen production, making these derivatives potential candidates for anti-fibrotic therapies.

Comparison with Similar Compounds

N-(pyridin-2-yl)pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the presence of the pyrimidine ring.

Imidazo[1,2-a]pyridines: These compounds contain a fused imidazole and pyridine ring system and exhibit different biological activities.

The uniqueness of this compound lies in its dual pyridine-pyrimidine structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(pyridin-2-yl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dual pyridine-pyrimidine structure, which contributes to its unique chemical properties. This structural configuration allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Collagen Prolyl 4-Hydroxylases Inhibition : This compound has been shown to inhibit collagen prolyl 4-hydroxylases, enzymes crucial for collagen synthesis. This inhibition can lead to anti-fibrotic effects, making it a candidate for treating fibrosis-related conditions .

- Antiviral Activity : Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activities against the COVID-19 virus. In vitro assays revealed that these derivatives could prevent viral growth by over 90% at certain concentrations while showing minimal cytotoxic effects on Vero cells .

Biological Activities

The compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : this compound has shown significant anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes, which are involved in the inflammatory response. This is comparable to known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

- Anticancer Properties : In studies involving cancer cell lines such as MCF-7 and MDA-MB-231, this compound demonstrated notable growth inhibition with IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU). It induced apoptosis in cancer cells and arrested the cell cycle at the G2/M phase, highlighting its potential as an anticancer agent .

- Antifibrotic Activity : Research indicated that certain derivatives of this compound effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential use in treating fibrotic diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| N-(pyridin-2-yl)amides | Similar pyridine moiety but lacks pyrimidine structure | Varies widely in activity |

| Imidazo[1,2-a]pyridines | Contains fused imidazole and pyridine rings | Different mechanisms and activities |

The dual structure of this compound enhances its interaction capabilities with biological targets compared to these other compounds.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- COVID-19 Inhibition Study : A study evaluated nine derivatives against the SARS-CoV-2 virus using Vero cells. The results showed that most derivatives achieved over 90% inhibition of viral replication at low concentrations without significant cytotoxicity .

- Anti-inflammatory Assessment : In vivo studies using carrageenan-induced paw edema models demonstrated that N-(pyridin-2-yl)pyrimidine derivatives significantly reduced inflammation markers compared to control groups .

- Anticancer Activity Evaluation : In vitro tests on breast cancer cell lines indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .

Properties

IUPAC Name |

N-pyridin-2-ylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c15-10(9-12-6-3-7-13-9)14-8-4-1-2-5-11-8/h1-7H,(H,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPBBFRPRZJNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.